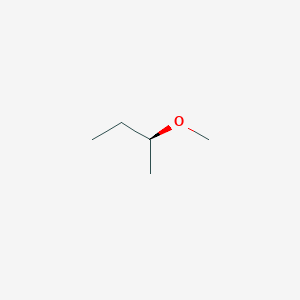

(S)-2-methoxy-butane

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methoxybutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-4-5(2)6-3/h5H,4H2,1-3H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNIMHIOIXPIQT-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701020612 | |

| Record name | (S)-2-Methoxy-butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66610-39-7 | |

| Record name | (S)-2-Methoxy-butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Chromatographic Characterization of S 2 Methoxy Butane Enantiomers

Chromatographic Enantioseparation Techniques

Chromatographic methods are powerful tools for separating enantiomers, allowing for the quantification of their relative amounts. chiralpedia.com The choice of technique often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or preparative scale separation.

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral Gas Chromatography (GC) is a highly effective method for the separation of volatile enantiomers like (S)-2-methoxy-butane. chromatographyonline.comsci-hub.se This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. gcms.cz

Key Research Findings:

Cyclodextrin-Based CSPs: Derivatized cyclodextrins are the most common and versatile CSPs for chiral GC. chromatographyonline.comchromatographyonline.com These cyclic oligosaccharides possess a chiral cavity, and by modifying the hydroxyl groups with various substituents, a wide range of selectivities can be achieved. For the separation of chiral ethers, cyclodextrin-based phases are particularly useful. chromatographyonline.comresearchgate.net

Enantiomeric Excess (ee) Calculation: The enantiomeric excess is a measure of the purity of a chiral sample. chemistrysteps.com In chiral GC, the area under each enantiomer's peak is proportional to its concentration. The enantiomeric excess can be calculated using the following formula:

ee (%) = |(Area of R enantiomer - Area of S enantiomer) / (Area of R enantiomer + Area of S enantiomer)| * 100 libretexts.org

Method Efficacy: Chiral GC offers high resolution and sensitivity, making it ideal for determining the enantiomeric excess of this compound, even in complex mixtures. nih.govresearchgate.net The selection of the appropriate derivatized cyclodextrin (B1172386) phase is crucial for achieving baseline separation of the enantiomers. gcms.cz

Table 1: Common Chiral Stationary Phases for GC Analysis of Ethers

| Chiral Stationary Phase Type | Common Selector | Typical Application |

|---|---|---|

| Derivatized Cyclodextrins | Permethylated β-cyclodextrin | Broad applicability for many chiral compounds, including ethers. gcms.czchromatographyonline.com |

| Derivatized Cyclodextrins | Alkylated β-cyclodextrins | Enhanced resolution for specific classes of compounds. gcms.cz |

| Chiral Ionic Liquids | N,N-dimethylephedrinium-based | Separation of chiral alcohols, diols, sulfoxides, and some epoxides. acs.org |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of enantiomers, including non-volatile or thermally labile compounds. chiralpedia.comphenomenex.com The principle relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). phenomenex.com

Key Research Findings:

Polysaccharide-Based CSPs: The most widely used CSPs in chiral HPLC are based on polysaccharide derivatives, such as cellulose (B213188) and amylose (B160209) coated on a silica (B1680970) support. chromatographyonline.comymc.eu These phases offer broad enantioselectivity for a vast range of chiral compounds, including ethers. phenomenex.comchromatographyonline.com The chiral recognition mechanism involves a combination of interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical structure of the polysaccharide. scas.co.jp

Pirkle-Type and Other CSPs: Other types of CSPs include Pirkle-type (brush-type), macrocyclic antibiotics, proteins, and crown ethers. chromatographyonline.commdpi.com While polysaccharide phases are generally the first choice, these other phases can offer unique selectivities for specific separation challenges. registech.com

Mobile Phase Optimization: The composition of the mobile phase significantly influences the retention and separation of enantiomers. mdpi.com In normal-phase chromatography, mixtures of alkanes and alcohols are common, while in reversed-phase, aqueous buffers with organic modifiers are used. phenomenex.comymc.eu Fine-tuning the mobile phase composition is a critical step in method development to achieve optimal resolution.

Table 2: Comparison of Common Chiral HPLC Columns

| Column Type | Chiral Selector | Advantages | Common Applications |

|---|---|---|---|

| Polysaccharide-based | Cellulose or Amylose Derivatives | Broad applicability, high loading capacity, robust. chromatographyonline.comymc.eu | Wide range of chiral compounds, including pharmaceuticals and natural products. phenomenex.com |

| Pirkle-type | π-acidic or π-basic moieties | Good for compounds with aromatic rings. scas.co.jp | Aromatic compounds, esters, carboxylic acids. scas.co.jp |

| Crown Ether-based | Chiral Crown Ethers | Specific for primary amines and amino acids. mdpi.comcfdv.org | Separation of amino acids and compounds with primary amine groups. cfdv.org |

Supercritical Fluid Chromatography (SFC) in Chiral Ether Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed and reduced solvent consumption. chiralpedia.comwikipedia.org It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. wikipedia.org

Key Research Findings:

Advantages of SFC: SFC often provides faster separations than HPLC due to the low viscosity and high diffusivity of the supercritical mobile phase. chromatographyonline.com This leads to higher efficiency and throughput. The use of CO2 also makes it a "greener" technique. chiralpedia.com

Compatibility with HPLC CSPs: A significant advantage of SFC is that most chiral stationary phases developed for HPLC, particularly polysaccharide-based ones, can be directly used in SFC. chromatographyonline.combocsci.com This allows for a seamless transfer and screening of a wide variety of columns.

Application to Chiral Ethers: While specific data on this compound is not prevalent in readily available literature, the general principles of SFC make it a highly suitable technique for the analysis of chiral ethers. The methodology has been successfully applied to a broad range of chiral compounds. wikipedia.orgchromatographyonline.com Crown ether-based CSPs have shown effectiveness in resolving racemic compounds containing a primary amino group in SFC. cfdv.orgchromatographyonline.com

Spectroscopic Methods for Stereochemical Elucidation

While chromatography separates enantiomers, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for determining their absolute configuration, often through the use of chiral derivatizing agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Analysis

NMR spectroscopy is a powerful tool for structural elucidation. While enantiomers have identical NMR spectra in an achiral environment, they can be distinguished by converting them into diastereomers, which have different physical properties and, therefore, distinct NMR spectra. chemeurope.com

To perform diastereomeric analysis by NMR, the enantiomeric mixture of the analyte, in this case, this compound, is reacted with a single enantiomer of a chiral derivatizing agent (CDA). chemeurope.com This reaction creates a mixture of diastereomers.

Key Research Findings:

Mosher's Acid (MTPA): α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid, is a widely used CDA. chemeurope.comwikipedia.org It reacts with chiral alcohols and amines to form diastereomeric esters or amides. The fluorine atoms in the trifluoromethyl group provide a sensitive probe for 19F NMR analysis, while the phenyl group induces significant chemical shift differences in the 1H NMR spectra of the resulting diastereomers. wikipedia.orglookchem.com The difference in the chemical shifts (Δδ = δS - δR) of the protons near the stereocenter in the two diastereomers can be used to determine the absolute configuration of the original analyte. researchgate.netcapes.gov.br

O-methylmandelic acid (MPA): O-methylmandelic acid is another effective CDA for determining the absolute configuration of chiral alcohols and amines. beilstein-journals.orgosdd.net It forms diastereomeric esters, and the analysis of the 1H NMR spectra allows for the assignment of the stereochemistry based on empirically derived models that correlate the observed chemical shift differences with the spatial arrangement of the substituents. researchgate.netresearchgate.net The reaction to form these derivatives is typically straightforward and proceeds without racemization. redalyc.org

Table 3: Common Chiral Derivatizing Agents for NMR Analysis

| Chiral Derivatizing Agent | Abbreviation | Reactive Functional Group | Analyte Functional Group |

|---|---|---|---|

| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA (Mosher's acid) | Carboxylic acid (or acid chloride) | Alcohols, Amines chemeurope.comwikipedia.org |

| O-methylmandelic acid | MPA | Carboxylic acid | Alcohols, Amines beilstein-journals.orgresearchgate.net |

Chiroptical Spectroscopy for Absolute Configuration Determination and Conformational Studies

Chiroptical spectroscopic methods are indispensable tools for probing the three-dimensional structure of chiral molecules. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light.

Optical Rotatory Dispersion (ORD) provides more detailed stereochemical information by measuring the optical rotation as a function of wavelength. wikipedia.org A typical ORD spectrum plots molar rotation [Φ] against wavelength (λ). pg.edu.pl For molecules without a chromophore in the measured region, a plain curve is observed where the magnitude of the rotation steadily increases with decreasing wavelength. amrita.edu this compound, lacking a strong chromophore in the near-UV-Vis region, would be expected to exhibit a plain ORD curve. pg.edu.pl The shape and sign of this curve are a direct consequence of the molecule's absolute configuration and its conformational preferences. The variation of optical rotation with wavelength is known as the Cotton effect, which is more pronounced near an absorption band. kud.ac.inslideshare.net

Table 1: Key Concepts in Polarimetry and ORD

| Concept | Description | Relevance to this compound |

| Specific Rotation ([α]) | The measured optical rotation of a chiral compound at a specific concentration, path length, temperature, and wavelength. miamioh.edu | A fundamental property for characterizing the enantiomer and determining enantiomeric purity. |

| Optical Rotatory Dispersion (ORD) | The variation of optical rotation with the wavelength of light. wikipedia.org | Provides more detailed structural information than single-wavelength polarimetry and can be used to determine absolute configuration. researchgate.net |

| Plain Curve | An ORD curve for a chiral molecule that does not have a chromophore absorbing in the measured wavelength range. amrita.edu | This compound is expected to show a plain curve in the visible region. |

| Cotton Effect | The characteristic change in ORD in the vicinity of an absorption band of a chiral chromophore. kud.ac.in | Not expected to be prominent for this compound in the standard UV-Vis range. |

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov Non-zero CD signals are only observed in the absorption regions of a chromophore. pg.edu.pl For this compound, the ether oxygen atom acts as a chromophore, but its electronic transitions occur at very short wavelengths, typically in the far-UV region. Therefore, obtaining a meaningful ECD spectrum in the conventional UV-Vis range (above 200 nm) is challenging.

However, theoretical calculations can predict the ECD spectra. Time-dependent density functional theory (TD-DFT) is a powerful tool for simulating ECD spectra and can be used to correlate the calculated spectrum with the absolute configuration of the molecule. nih.gov The calculated spectrum is a weighted average of the spectra of all significantly populated conformers. For simple chiral ethers, the sign and intensity of the Cotton effects in the far-UV region are highly sensitive to the conformation around the chiral center and the C-O-C bond.

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. rsc.org VCD is an excellent technique for determining the absolute configuration and for studying the conformational properties of chiral molecules in solution. rsc.org

For a flexible molecule like this compound, the observed VCD spectrum is a population-weighted average of the individual spectra of all stable conformers in solution. The conformational landscape of this compound is primarily determined by rotations around the C-C and C-O bonds. A closely related molecule, (S)-(+)-2-butanol, has been studied using VCD, and its analysis provides significant insights into the expected behavior of this compound. nih.gov In the case of (S)-(+)-2-butanol, the VCD signals in the OH bending region were found to be highly dependent on the conformation of the hydroxyl group. nih.gov Similarly, for this compound, the vibrational modes involving the methoxy (B1213986) group and the chiral backbone are expected to be particularly sensitive to conformational changes.

By comparing the experimental VCD spectrum with the Boltzmann-averaged theoretical spectra calculated for different conformers, the predominant solution-state conformations can be identified. This analysis allows for a detailed understanding of the intramolecular interactions that govern the three-dimensional structure of the molecule.

Table 2: Conformational Analysis of this compound using VCD

| Conformer Property | Influence on VCD Spectrum | Analytical Outcome |

| Rotational Isomers (Rotamers) | Each stable conformer has a unique VCD spectrum with characteristic positive and negative bands. | The observed spectrum is a superposition of the spectra of all contributing conformers. |

| Population Weighting | The relative energies of the conformers determine their population at a given temperature, and thus their contribution to the overall spectrum. | Comparison with calculated spectra allows for the determination of the most stable conformations in solution. |

| Solvent Effects | The polarity of the solvent can influence the conformational equilibrium, leading to changes in the VCD spectrum. | VCD can be used to study solvent-solute interactions and their effect on molecular conformation. |

Mass Spectrometry (MS) in Chiral Discrimination Studies

Standard mass spectrometry is generally considered "chirally blind" because enantiomers have the same mass-to-charge ratio (m/z) and typically exhibit identical fragmentation patterns under achiral conditions. spectroscopyonline.com The mass spectrum of 2-methoxybutane (racemic) shows characteristic fragmentation, but this does not distinguish between the (S) and (R) enantiomers. pearson.com

To achieve chiral discrimination using mass spectrometry, a chiral environment must be introduced. This can be accomplished in several ways:

Chiral Derivatization: The enantiomers of 2-methoxy-butane can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated and distinguished by chromatographic-mass spectrometric methods like GC-MS or LC-MS. text2fa.ir

Host-Guest Complexation: The enantiomers can be complexed with a chiral host molecule, such as a chiral crown ether. rsc.org The resulting diastereomeric complexes will have different stabilities, which can be reflected in the relative intensities of their signals in the mass spectrum, allowing for chiral recognition. rsc.org

Tandem Mass Spectrometry (MS/MS): In some cases, diastereomeric complexes formed with a metal ion and a chiral reference compound can be subjected to collision-induced dissociation. The different fragmentation patterns or fragment ion intensities of the diastereomeric complexes can be used for chiral differentiation. researchgate.net

Table 3: Methods for Chiral Discrimination by Mass Spectrometry

| Method | Principle | Application to this compound |

| Chiral Derivatization | Formation of diastereomers with a chiral reagent, which are then separated and detected by MS. text2fa.ir | Would require a suitable derivatization reaction targeting the ether functionality or the alkyl chain. |

| Host-Guest Complexation | Formation of non-covalent diastereomeric complexes with a chiral host. rsc.org | This compound could potentially form complexes with chiral crown ethers or similar hosts. |

| Tandem MS (MS/MS) | Fragmentation of diastereomeric complexes to produce different product ion spectra. researchgate.net | Could be applied if suitable diastereomeric precursor ions can be formed. |

Mechanistic Investigations and Computational Studies of Chiral Ether Formation and Recognition

Elucidation of Reaction Mechanisms in Enantioselective Etherification

The synthesis of an enantiomerically pure ether like (S)-2-methoxy-butane requires precise control over the reaction mechanism to favor the formation of one stereoisomer over the other.

The enantioselective synthesis of this compound can be approached through several mechanistic pathways, most notably through catalytic methods that begin with a racemic precursor like (R,S)-2-butanol. A highly effective strategy is the use of a dual catalytic system in a process known as Dynamic Kinetic Resolution (DKR). thieme-connect.com This methodology combines two separate but concurrent catalytic cycles: one for the kinetic resolution of the alcohol and another for the in-situ racemization of the slower-reacting enantiomer.

A plausible dual catalytic cycle for producing an enantiopure precursor for this compound would involve:

Enzymatic Kinetic Resolution Cycle : A lipase (B570770), such as Candida antarctica Lipase B (CALB), selectively catalyzes the acylation of one enantiomer of 2-butanol. researchgate.netdiva-portal.org For instance, the enzyme could preferentially acylate (R)-2-butanol to form (R)-2-butyl acetate (B1210297), leaving the desired (S)-2-butanol unreacted. This process follows a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acyl donor and then with the alcohol. diva-portal.org

Metal-Catalyzed Racemization Cycle : The unreacted (S)-2-butanol would be continuously racemized back to a mixture of (R)- and (S)-2-butanol by a transition metal catalyst. Ruthenium complexes, such as the Shvo catalyst or related pentaphenylcyclopentadienyl ruthenium complexes, are highly efficient for this purpose. thieme-connect.comacs.orgacademie-sciences.fr The racemization mechanism often proceeds through an "inner-sphere" pathway involving the formation of a ruthenium-alkoxide intermediate. diva-portal.org This intermediate undergoes β-hydride elimination to form a ketone (2-butanone) and a ruthenium-hydride species, which then reduces the ketone back to the racemic alcohol, allowing for a theoretical yield of 100% for the resolved product. acs.orgdiva-portal.org

This combination of a highly enantioselective enzyme and an efficient racemization catalyst ensures that the entire racemic starting material is converted into a single enantiomer of the product. thieme-connect.com The resulting enantiopure (S)-2-butanol can then be converted to this compound in a subsequent step.

The stereochemical outcome of etherification reactions is dictated by the geometry of their transition states and the stability of key intermediates.

Williamson Ether Synthesis : In the classic Williamson ether synthesis, the formation of this compound could be envisioned from (R)-2-halobutane and sodium methoxide (B1231860). This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comnumberanalytics.com The key transition state features a five-coordinate, trigonal bipyramidal geometry at the chiral carbon. masterorganicchemistry.commasterorganicchemistry.com The nucleophile (methoxide) attacks from the side opposite to the leaving group (halide), leading to a predictable inversion of stereochemistry. masterorganicchemistry.commasterorganicchemistry.com Thus, to obtain the (S) ether, the starting material must have the (R) configuration.

Dynamic Kinetic Resolution : In the DKR of 2-butanol, the transition states of the enzymatic acylation are crucial. The enzyme's active site creates a chiral environment that stabilizes the transition state for the acylation of one enantiomer (e.g., R) more than the other (e.g., S). diva-portal.org The difference in the free energies of these two diastereomeric transition states (ΔΔG‡) determines the enantioselectivity of the resolution. researchgate.net Key intermediates in the ruthenium-catalyzed racemization cycle include the ruthenium-alkoxide complex and a ruthenium-hydride-ketone complex formed after β-hydride elimination. acs.org Mechanistic studies suggest that for some ruthenium catalysts, the cycle may involve CO dissociation to create a vacant coordination site, rather than a ring-slippage of the cyclopentadienyl (B1206354) ligand. thieme-connect.com

Dynamic Kinetic Resolution (DKR) is a powerful strategy that circumvents the 50% theoretical yield limitation of traditional kinetic resolution. academie-sciences.frunipd.it By combining an irreversible kinetic resolution with a rapid, in-situ racemization of the starting material, DKR can theoretically convert 100% of a racemate into a single, enantiomerically pure product. thieme-connect.com

For the synthesis of a precursor to this compound, DKR would be applied to racemic 2-butanol. The process relies on two compatible catalysts:

A Resolution Catalyst : Typically an enzyme, like an immobilized lipase (e.g., Novozym 435, which is CALB), that exhibits high enantioselectivity in acylating one of the alcohol enantiomers. researchgate.netnih.gov

A Racemization Catalyst : A transition metal complex, often based on ruthenium, that efficiently interconverts the alcohol enantiomers under conditions where the enzyme is active. acs.orgacademie-sciences.fr

Studies on the kinetic resolution of (R,S)-2-butanol have shown that lipases like Novozym 435 can effectively resolve the racemate, with the choice of acyl donor and solvent influencing the reaction's efficiency and selectivity. researchgate.netnih.gov The combination of such enzymatic resolution with an efficient ruthenium racemization catalyst provides a highly effective DKR system for producing enantiopure secondary alcohols, which are key synthons for chiral ethers. thieme-connect.comacs.org

| Racemization Catalyst | Resolution Catalyst (Enzyme) | Typical Substrates | Key Features |

|---|---|---|---|

| Shvo Catalyst (Ruthenium-based) | Novozym 435 (Immobilized CALB) | Aromatic & Aliphatic Secondary Alcohols | Early example of a dual catalytic system; operates at elevated temperatures (e.g., 70°C). thieme-connect.com |

| Pentaphenylcyclopentadienyl Ruthenium Complexes | Novozym 435 or Pseudomonas cepacia Lipase (PCL) | Various Functionalized Secondary Alcohols | Highly efficient racemization at room temperature with low catalyst loading. acs.orgacademie-sciences.fr |

| [RuCl₂(PPh₃)₃] / Base | Lipase | Secondary Alcohols | Demonstrates that various ruthenium complexes can be active for racemization. academie-sciences.fr |

| Palladium Nanoparticles on a Support | Immobilized CALB | Benzylic Amines (analogous for alcohols) | Example of a heterogeneous catalyst system, facilitating catalyst recovery. nih.gov |

Theoretical Chemistry and Computational Modeling in Chiral Ether Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of reaction mechanisms and the origins of stereoselectivity.

DFT calculations allow for the detailed investigation of potential energy surfaces of chemical reactions. rsc.orgresearchgate.net For the enantioselective synthesis of this compound, DFT can be used to rationalize the observed stereoselectivity by comparing the activation energies of competing reaction pathways. chinesechemsoc.orgrsc.org

In the context of a DKR of 2-butanol, computational models can elucidate why the enzyme-catalyst system favors the formation of one enantiomer. By building models of the transition states for the enzymatic reaction of both (R)- and (S)-2-butanol, DFT can calculate their relative energies. nih.gov A significant calculated energy difference between the diastereomeric transition states provides a quantitative explanation for high enantioselectivity. researchgate.netrsc.org These calculations often reveal that a combination of steric hindrance and specific non-covalent interactions within the enzyme's active site is responsible for the chiral discrimination. rsc.orgmdpi.com For instance, the less-favored enantiomer might lead to a higher-energy transition state due to steric clashes with amino acid residues in the binding pocket. nih.gov

Chiral recognition is the process by which a chiral molecule (the host) interacts differently with the two enantiomers of another chiral molecule (the guest). rsc.orgchinesechemsoc.org DFT is a powerful method for modeling the non-covalent interactions that govern this phenomenon. mdpi.comrsc.org

To understand how a synthetic chiral receptor might bind and differentiate between (R)- and this compound, DFT calculations would be employed to model the diastereomeric host-guest complexes. The calculations would optimize the geometry of each complex and determine their binding energies. mdpi.comacs.org A significant difference in binding energy between the Host-(S)-guest and Host-(R)-guest complexes would indicate effective chiral recognition. researchgate.net The analysis focuses on identifying the specific intermolecular forces responsible for the discrimination, such as hydrogen bonds, C-H···π interactions, and van der Waals forces. rsc.orgnih.gov This "three-point interaction" model, which requires at least three points of contact for effective recognition, can be visualized and quantified through these computational models. rsc.org

| Interaction Type | Description | Relevance to Chiral Recognition |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O, N) and another nearby electronegative atom. | Provides strong, directional interactions that are critical for fixing the guest's orientation within the host. nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Important when either the host or guest contains aromatic moieties, contributing to the stability of the complex. rsc.org |

| C-H···π Interactions | A weak interaction between a C-H bond and a π-system. | Often contributes to the overall binding affinity and can be highly sensitive to the guest's stereochemistry. rsc.org |

| Van der Waals Forces (Dispersion) | Weak, short-range electrostatic attractive forces between uncharged molecules. | Crucial for the overall "fit" of the guest within the host's cavity; steric repulsion (a component of these forces) prevents the binding of poorly matched enantiomers. mdpi.com |

| Ion-Dipole Interactions | The electrostatic force between an ion and a neutral molecule that has a dipole. | Dominant interaction when dealing with charged guests (e.g., ammonium (B1175870) salts) and polar hosts (e.g., crown ethers). researchgate.net |

Density Functional Theory (DFT) Calculations for Stereoselectivity Rationalization

Prediction of Enantiomeric Excess and Diastereomeric Ratios

The ability to predict the enantiomeric excess (ee) or diastereomeric ratio (dr) of a reaction is a significant goal in asymmetric synthesis. For the formation of chiral ethers like this compound, computational models are increasingly employed to forecast stereochemical outcomes. These predictions are often based on the energetic differences between the diastereomeric transition states leading to the different stereoisomeric products.

Machine learning has emerged as a powerful tool for predicting enantiomeric excess in asymmetric reactions. rsc.org By training models on large datasets of reactions with known stereochemical outcomes, it is possible to identify key molecular descriptors that correlate with enantioselectivity. rsc.org For the synthesis of this compound, such descriptors might include sterimol parameters, buried volume parameters, and Natural Bond Orbital (NBO) charges of the catalyst, substrate, and reagent. rsc.org

The general principle relies on the calculation of the energy difference (ΔΔG‡) between the transition states leading to the (S) and (R) enantiomers. A larger energy difference corresponds to a higher predicted enantiomeric excess. While specific studies on the prediction of enantiomeric excess for this compound are not prevalent in the literature, the methodology can be applied. For instance, in an asymmetric methylation of a precursor alcohol, the interaction between the chiral catalyst and the substrate would be modeled to determine the most favorable reaction pathway.

Table 1: Hypothetical Data for Predicting Enantiomeric Excess in the Formation of 2-Methoxy-butane

| Catalyst System | Calculated ΔG‡ (S) (kcal/mol) | Calculated ΔG‡ (R) (kcal/mol) | Predicted ee (%) | Experimental ee (%) |

| Chiral Catalyst A | 20.5 | 22.1 | 95 | 92 |

| Chiral Catalyst B | 21.2 | 21.8 | 60 | 55 |

| Chiral Catalyst C | 19.8 | 20.0 | 20 | 18 |

Note: This table is illustrative and based on general principles of enantiomeric excess prediction, not on specific experimental data for this compound.

Conformational Analysis and Energy Landscapes of Chiral Ethers

The three-dimensional structure and conformational flexibility of a chiral ether like this compound are critical to its properties and interactions with other molecules. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them.

For this compound, rotation around the C2-O and C2-C3 bonds will lead to various staggered and eclipsed conformations. libretexts.orgyoutube.com The relative energies of these conformers are influenced by steric and electronic effects. The most stable conformer will likely be one that minimizes steric interactions between the methyl and ethyl groups attached to the chiral center. acs.org

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can be used to construct a detailed potential energy surface for the molecule. researchgate.net This surface maps the energy of the molecule as a function of its dihedral angles. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes.

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-C2-O-C(Me)) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche | 60° | 0.65 |

| Eclipsed | 0° | 3.50 |

Note: This table presents hypothetical data based on the conformational analysis of similar acyclic molecules like butane (B89635). libretexts.orgacs.org The dihedral angle refers to the rotation around the C2-O bond.

Molecular Dynamics Simulations for Dynamic Aspects of Chiral Recognition

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic aspects of molecular systems, including chiral recognition. wustl.edu In the context of this compound, MD simulations can be used to model its interaction with a chiral environment, such as a chiral stationary phase in chromatography or the active site of an enzyme.

These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motion over time. wustl.edu This can reveal the preferred binding modes of the (S) and (R) enantiomers and the key intermolecular interactions that lead to chiral discrimination.

For example, an MD simulation could model the interaction of this compound and its enantiomer with a chiral selector molecule. The simulation would track the trajectories of both enantiomers as they approach and interact with the selector. By analyzing the interaction energies and the residence times of the enantiomers in the binding site, one can gain insight into the mechanism of chiral recognition.

Structure-Activity Relationships in Chiral Catalysts and Auxiliaries for Ether Synthesis

The development of effective chiral catalysts and auxiliaries is paramount for achieving high stereoselectivity in the synthesis of chiral ethers. Structure-activity relationship (SAR) studies aim to understand how the structure of a catalyst or auxiliary influences its performance, providing a rational basis for the design of new and improved systems. catalysis.blog

Influence of Ligand Design on Enantioselectivity

In transition-metal catalyzed syntheses of chiral ethers, the design of the chiral ligand is a critical factor in determining the enantioselectivity of the reaction. mdpi.com The ligand creates a chiral environment around the metal center, which in turn dictates the facial selectivity of the substrate's approach.

Key aspects of ligand design include:

Steric Bulk: The size and arrangement of substituents on the ligand can create steric hindrance that favors one reaction pathway over another.

Electronic Properties: The electron-donating or -withdrawing nature of the ligand can influence the reactivity of the metal center and the stability of the transition states.

Bite Angle: In bidentate ligands, the angle between the two coordinating atoms can significantly impact the geometry of the catalyst and, consequently, the enantioselectivity.

While specific ligand design studies for the synthesis of this compound are not widely reported, general principles from other asymmetric transformations can be applied. For instance, in a hypothetical asymmetric Williamson ether synthesis, a chiral phosphine (B1218219) ligand coordinated to a metal catalyst would be used. By systematically varying the substituents on the phosphine, one could optimize the enantioselectivity of the reaction.

Table 3: Hypothetical Influence of Ligand Design on Enantioselectivity

| Ligand | Substituent | Bite Angle (°) | Resulting ee (%) |

| Ph-BIPHEP | Phenyl | 92 | 85 |

| Tol-BIPHEP | Tolyl | 92 | 90 |

| Cy-BIPHEP | Cyclohexyl | 92 | 75 |

Note: This table is illustrative and based on general trends observed in asymmetric catalysis.

Role of Chiral Auxiliaries in Stereocontrol (e.g., sulfinyl auxiliaries)

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired stereocenter has been created, the auxiliary is removed.

In the context of chiral ether synthesis, a chiral auxiliary could be attached to the alcohol precursor. The auxiliary would then direct the approach of the methylating agent, leading to the preferential formation of one enantiomer.

Sulfinyl groups are a well-known class of chiral auxiliaries. The stereogenic sulfur atom can effectively control the stereochemistry of reactions at adjacent centers. For the synthesis of this compound, a precursor alcohol could be derivatized with a chiral sulfinyl group. The subsequent methylation would be directed by the sulfinyl group, and its removal would yield the desired chiral ether. The effectiveness of the stereocontrol would depend on the steric and electronic properties of the sulfinyl group and the reaction conditions.

Future Research Directions in the Chemistry of Chiral Ethers and S 2 Methoxy Butane

Exploration of Novel Enantioselective Etherification Strategies

The development of new catalytic methods for the enantioselective formation of C-O bonds is a cornerstone of future research. While classical methods like the Williamson ether synthesis have limitations, particularly in controlling stereochemistry, modern approaches are focusing on transition-metal catalysis, organocatalysis, and photocatalysis to overcome these challenges.

Recent breakthroughs include the use of cobalt-catalyzed photoreductive desymmetrization to create axially and centrally dual chiral diaryl ethers, a class of molecules with significant potential as chiral ligands. acs.org This method provides access to complex diaryl ether scaffolds with high diastereo- and enantioselectivity. acs.org Similarly, copper-catalyzed enantioselective intramolecular etherification of propargylic esters has emerged as a novel route to chiral isochromans, which are important structural motifs. rsc.org This strategy represents a significant advance in forming six-membered cyclic ethers with high enantioselectivity. rsc.org

Palladium catalysis continues to be a powerful tool, with new generations of ligands and synergistic dual catalytic systems being developed for asymmetric allylic etherification. acs.org Strategies combining palladium catalysts with photoredox catalysis are expanding the scope of accessible chiral ethers by enabling the use of non-acidic precursors. acs.org Furthermore, organocatalysis, particularly using N-heterocyclic carbenes (NHCs), is proving effective for the atroposelective synthesis of axially chiral diaryl ethers through desymmetrization strategies. researchgate.net The development of enantioselective radical reactions also presents a new frontier, with reports of highly enantioselective intermolecular C-O cross-coupling enabled by copper catalysis. researchgate.net

| Strategy | Catalyst System | Substrate Class | Key Advantages | Reported Selectivity (up to) |

|---|---|---|---|---|

| Photoreductive Desymmetrization | Cobalt/Photocatalyst | Dialdehydes/Alkynes | Access to dual axial/central chirality. acs.org | >95% ee, >20:1 dr acs.org |

| Intramolecular Propargylic Etherification | Copper/Chiral Ligand | Propargylic Acetates with Alcohols | First enantioselective route to terminal alkyne-bearing isochromans. rsc.org | 94% ee rsc.org |

| Allylic Etherification | Palladium/Chiral Ligand | Allylic Carbonates/Alcohols | High efficiency and functional group tolerance. acs.org | 97% ee acs.org |

| Atroposelective Esterification/Etherification | N-Heterocyclic Carbene (NHC) | Dialdehyde-containing Diaryl Ethers | First NHC-catalyzed route to axially chiral diaryl ethers. researchgate.net | >99% ee researchgate.net |

Future work will likely focus on combining these strategies, for instance, in dual catalytic systems, to achieve unprecedented levels of selectivity and to construct increasingly complex chiral ether architectures from simple starting materials.

Advanced Computational and Data-Driven Approaches for Stereoselective Reaction Design

The traditional trial-and-error approach to catalyst and reaction development is gradually being superseded by more predictive, computationally-driven methods. acs.org The future design of stereoselective etherification reactions will heavily rely on the synergy between experimental work and advanced computational modeling. rsc.org

Quantum mechanics (QM) and combined QM/molecular mechanics (MM) methods are becoming indispensable for understanding the origins of stereoinduction. nih.gov These tools allow researchers to model the transition states of competing reaction pathways, providing insights into the non-bonded interactions that govern enantioselectivity. nih.gov For instance, computational analysis has been used to elucidate the mechanism of esterification at a titanium catalyst, revealing the rate-determining step, which is crucial information for catalyst optimization. acs.org

Beyond mechanistic elucidation, computational chemistry is being employed for the in silico design of new catalysts. rsc.org This involves creating models that can predict the performance of a potential catalyst before it is synthesized, significantly accelerating the discovery process. acs.org Machine learning algorithms are also beginning to be applied to screen for optimal catalysts and reaction conditions from large datasets, representing a shift towards a data-driven approach to synthesis design. acs.orgrsc.org The integration of these computational tools allows for a more rational design cycle, reducing the experimental effort required to develop highly selective etherification reactions. ru.nlresearchgate.net

Development of Highly Efficient and Recyclable Chiral Catalytic Systems for Ether Synthesis

Sustainability and economic viability are major drivers in modern chemical synthesis. Consequently, a significant future research direction is the development of chiral catalysts for ether synthesis that are not only highly active and selective but also easily recoverable and reusable. metu.edu.trresearchgate.net

Immobilization of homogeneous catalysts onto solid supports is a leading strategy. researchgate.net Supports such as silica (B1680970), polymers, and magnetic nanoparticles allow for the straightforward separation of the catalyst from the reaction mixture, preventing product contamination and allowing for multiple reuse cycles. metu.edu.trnih.govmdpi.com For example, a diarylprolinol silyl (B83357) ether organocatalyst combined with an ionic-liquid-supported benzoic acid has been used for asymmetric Michael additions in water, with the catalytic system being recycled over 12 times without a significant drop in enantioselectivity. organic-chemistry.org Similarly, chiral phosphine (B1218219) ligands, crucial for many asymmetric hydrogenations that produce chiral alcohol precursors for ethers, have been functionalized with polyether ionic liquids, enabling the resulting ruthenium catalyst to be recycled up to 12 times with sustained high performance. rsc.org

Other innovative approaches include the design of catalysts that can be recovered by simple precipitation or by leveraging techniques like organocatalyst-specific nanofiltration. mdpi.com The development of these systems addresses key drawbacks of homogeneous catalysis, such as high catalyst loading and difficult separation, paving the way for more industrially feasible and environmentally friendly production of chiral ethers. organic-chemistry.orgmdpi.com

| Catalyst Type | Support/Recycling Method | Reaction | Recycling Efficiency |

|---|---|---|---|

| Diarylprolinol Silyl Ether | Ionic-Liquid Support | Michael Addition | >12 cycles without significant loss of enantioselectivity. organic-chemistry.org |

| Monoaza Crown Ether | Precipitation (Salt Formation) | Phase Transfer Epoxidation | Reusable without loss of activity or enantioselectivity. researchgate.net |

| (S)-BINAP Derivative | Polyether Ionic Liquid | Asymmetric Hydrogenation | Recyclable up to 12 times. rsc.org |

| Amino Oxazoline-Copper | Mesoporous Silica (SBA-15) | Allylic Oxidation | Reusable 8 times without significant loss in yield or enantioselectivity. nih.gov |

| Cinchonine Squaramide | Precipitation | Michael Addition | Reusable for 4-6 cycles without significant loss of productivity. mdpi.com |

Expanding the Scope of Chiral Ether Architectures and their Catalytic or Stereochemical Potential

Research is increasingly targeting chiral ethers with novel and complex architectures that possess unique properties and functions. The focus is shifting from simple chiral auxiliaries or solvents to sophisticated molecules with potential applications in materials science, medicinal chemistry, and catalysis. acs.org

A prominent area is the synthesis of atropisomeric diaryl ethers, which possess axial chirality. researchgate.netresearchgate.net The development of methods to create diaryl ethers with both axial and central chirality is a significant challenge that is beginning to be met, opening up new possibilities for designing novel chiral ligands. acs.orgacs.org Another area of expansion is the construction of complex fused polycyclic ether systems, which are common motifs in potent marine natural products like yessotoxin. mdpi.com New stereoselective methodologies are enabling the synthesis of these intricate structures. mdpi.com

Furthermore, chiral crown ethers are being integrated as building blocks into larger, well-defined structures like covalent organic frameworks (COFs). researchgate.netoup.com These chiral COFs can serve as highly effective stationary phases for enantioselective separations. researchgate.netoup.com The self-assembly of novel phthalocyanine (B1677752) building blocks bearing tetra(thiafulvalene-crown-ether) substituents into chiral molecular tapes has also been demonstrated, hinting at future applications in chiral conducting materials. uq.edu.aursc.orgnih.govresearchgate.net This expansion of accessible chiral ether architectures is critical for discovering new functionalities and applications.

Integration of Chiral Ether Synthesis into Flow Chemistry and Automated Platforms

To translate laboratory-scale discoveries into viable industrial processes, there is a growing emphasis on integrating chiral ether synthesis into continuous flow systems and automated platforms. nih.govacs.org Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety and scalability, and the potential for process automation. tandfonline.comnih.gov

For chiral synthesis, flow reactors are often paired with immobilized catalysts, which facilitates continuous operation without the need for batch-wise catalyst separation. tandfonline.comacs.org This approach has been successfully applied to the synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates. nih.govrsc.org For example, a telescoped two-step continuous flow process using an immobilized chiral phosphoric acid catalyst has been developed for the enantioselective synthesis of precursors to important 1-aryl-1,3-diols. acs.org Such processes demonstrate improved productivity and reduced waste compared to batch procedures. acs.org

Q & A

Q. How should researchers address discrepancies in chiral HPLC retention times reported in literature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.